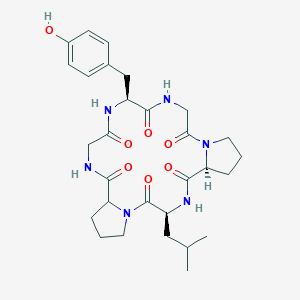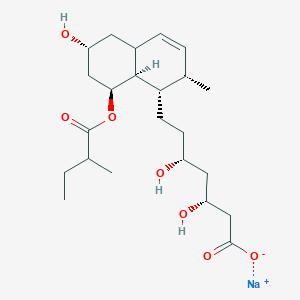![molecular formula C16H13ClN2OS B237900 N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]propanamide](/img/structure/B237900.png)
N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]propanamide, commonly known as BCA, is a benzothiazole derivative that has gained significant attention in the scientific community due to its potential therapeutic applications. BCA has been found to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects. In
Wirkmechanismus
The mechanism of action of BCA is not fully understood, but it is thought to involve the inhibition of various signaling pathways that are involved in cancer cell growth and inflammation. BCA has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in the inflammatory response. BCA has also been found to inhibit the activity of AKT, a signaling pathway that is frequently activated in cancer cells.
Biochemical and Physiological Effects
BCA has been found to exhibit a wide range of biochemical and physiological effects. In addition to its anticancer, anti-inflammatory, and neuroprotective activities, BCA has also been found to exhibit antioxidant and antimicrobial activity. BCA has been shown to scavenge free radicals and to inhibit the growth of various bacterial and fungal species.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of BCA for lab experiments is its broad range of biological activities. BCA can be used in a variety of assays to study its effects on cancer cells, inflammation, and neuronal function. However, one limitation of BCA is its low solubility in water, which can make it difficult to work with in certain assays.
Zukünftige Richtungen
There are several future directions for research on BCA. One area of focus is the development of more efficient synthesis methods to increase the yield of BCA. Another area of research is the exploration of the potential therapeutic applications of BCA in other disease models, such as cardiovascular disease and diabetes. Additionally, further studies are needed to elucidate the mechanism of action of BCA and to identify potential targets for its therapeutic activity.
Synthesemethoden
The synthesis of BCA involves the reaction of 3-chloro-4-fluoroaniline with 2-aminobenzothiazole in the presence of acetic acid and acetic anhydride. The resulting intermediate is then reacted with propanoic anhydride to yield BCA. The overall yield of this synthesis method is approximately 60%.
Wissenschaftliche Forschungsanwendungen
BCA has been extensively studied for its potential therapeutic applications. One of the most promising areas of research is its anticancer activity. BCA has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
In addition to its anticancer activity, BCA has also been found to exhibit anti-inflammatory and neuroprotective effects. BCA has been shown to reduce inflammation in animal models of arthritis and to protect against neuronal damage in models of Parkinson's disease and Alzheimer's disease.
Eigenschaften
Produktname |
N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]propanamide |
|---|---|
Molekularformel |
C16H13ClN2OS |
Molekulargewicht |
316.8 g/mol |
IUPAC-Name |
N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]propanamide |
InChI |
InChI=1S/C16H13ClN2OS/c1-2-15(20)18-10-7-8-11(12(17)9-10)16-19-13-5-3-4-6-14(13)21-16/h3-9H,2H2,1H3,(H,18,20) |
InChI-Schlüssel |
IRYMXJIXEIOFQM-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC(=C(C=C1)C2=NC3=CC=CC=C3S2)Cl |
Kanonische SMILES |
CCC(=O)NC1=CC(=C(C=C1)C2=NC3=CC=CC=C3S2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3,5-dichloro-N-[(2-hydroxy-5-methylphenyl)carbamothioyl]-2-methoxybenzamide](/img/structure/B237824.png)
![5-bromo-2-methoxy-3-methyl-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B237835.png)

![4-ethyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B237839.png)


![3-methyl-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B237852.png)
![4-isopropyl-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide](/img/structure/B237857.png)
![5-nitro-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)-2-furamide](/img/structure/B237864.png)

![3-chloro-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide](/img/structure/B237869.png)
![2-(4-chlorophenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)acetamide](/img/structure/B237871.png)
![2-methoxy-3-methyl-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide](/img/structure/B237874.png)